![molecular formula C40H66N12O9 B1329921 (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 74853-69-3](/img/structure/B1329921.png)

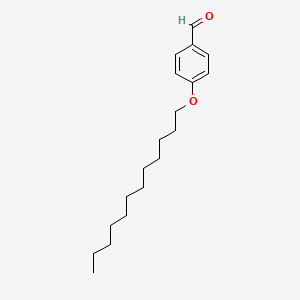

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Übersicht

Beschreibung

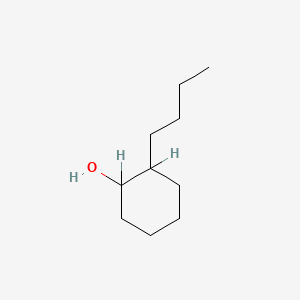

The compound "(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid" is a complex molecule that appears to be a peptide or peptide-like structure with multiple amino acid residues and a pyrrolidine ring. This molecule may have relevance in the study of amino acids and peptides that are constituents of toxins, antibiotics, or other biologically active compounds.

Synthesis Analysis

The synthesis of related amino acids and peptides often involves stereoselective methods to ensure the correct three-dimensional arrangement of atoms. For instance, the preparation of L-2-amino-5-arylpentanoic acids, which are constituents of AM-toxins, involves the resolution of diastereomers using acylase and the synthesis of intermediates such as diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate . Similarly, the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine and DL-3-(3-pyridyl)alanine through 2-pyrrolidinone intermediates is another example of the methods used to synthesize complex amino acids . Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) is a method to obtain diastereomerically pure pyrrolidin-2-ones, which are key intermediates in the synthesis of amino acids containing the pyrrolidine ring .

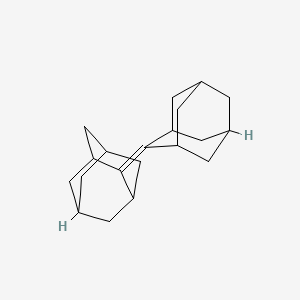

Molecular Structure Analysis

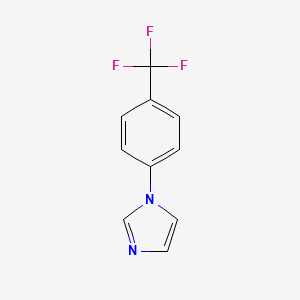

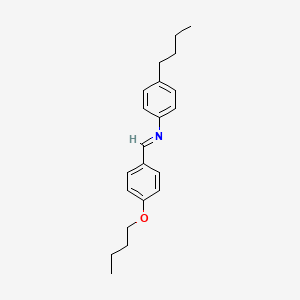

The molecular structure of complex amino acids and peptides can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of unsymmetrical Schiff bases derived from 3,4-diaminopyridine has been determined by single crystal X-ray methods, revealing intermolecular hydrogen-bonded dimers . Similarly, the structure of 3-acetyl-4-[N-(2′-aminopyridinyl)-3-amino]-3-buten-2-one was determined by X-ray crystallography, providing insights into the reaction mechanisms and tautomeric forms .

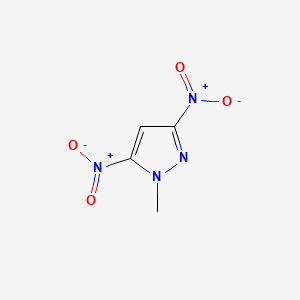

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex amino acids and peptides can include condensation, cyclization, and resolution of diastereomers. For instance, the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids involves the use of differently N-protected (S)-2,3-diaminopropanoic acid as a substrate . The synthesis of potential irreversible inhibitors of enzymes like ornithine decarboxylase involves reactions such as the treatment of intermediates with sodium hydride and hydrolysis .

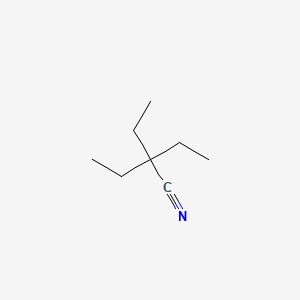

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and peptides, such as solubility, stability, and reactivity, are crucial for their biological function and potential therapeutic applications. For example, the cyclic oligomers of 4-aminopentanoic acid obtained by heating in dilute pyridine solution demonstrate the importance of reaction conditions on the products formed . The asymmetric syntheses of norcoronamic acid and coronamic acids from diastereoselective cyclization of intermediates highlight the significance of stereochemistry in the physical properties of these compounds . Lastly, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to synthesize fused pyranones illustrates the diverse chemical properties that can be harnessed in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Computational Peptidology and Drug Design

Computational peptidology, using conceptual density functional theory, has been applied to study a group of antifungal tripeptides, which includes a variant similar to the specified compound. This approach helps in understanding the chemical reactivity of peptides, predicting molecular properties and structures, and determining reactivity descriptors. It's a significant step in the process of drug design, especially for predicting the bioactivity scores of new antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Stereocontrolled Synthesis and Structure Analysis

The compound's analogs have been used in the stereocontrolled synthesis of various bioactive molecules, highlighting the importance of their specific stereochemistry. For instance, studies on synthesizing derivatives such as detoxinine and norcoronamic acid from similar compounds emphasize the significance of stereochemical configurations in producing bioactive substances (Ohfune & Nishio, 1984); (Gaucher et al., 1994).

Crystallography and Physical Chemistry

Crystal structure studies of related compounds, like (2S,3S)-2-amino-3-methylpentanoic acid, provide insights into molecular interactions, specifically hydrogen bonding and spatial arrangements. This knowledge is crucial in understanding the physical and chemical behavior of such compounds (Curland, Meirzadeh, & Diskin‐Posner, 2018).

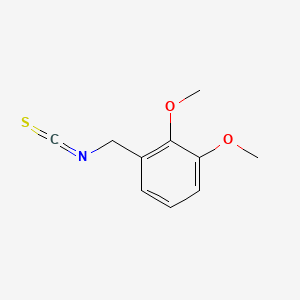

Synthesis and Chemical Transformation

Various methodologies have been developed for the synthesis of similar compounds, focusing on achieving high enantiomeric excess and exploring diverse chemical transformations. This research is essential for creating building blocks for more complex molecules, especially in pharmaceutical contexts (Jefford & McNulty, 1994).

Interaction Studies and Drug Development

Studies on the interactions of similar compounds have led to the development of molecular compounds with distinct properties, useful in drug design and development. For instance, research on the formation of molecular compounds from diastereoisomeric acids sheds light on potential applications in pharmaceuticals (Yajima et al., 2009).

Enzymatic Reactions and Chemoenzymatic Procedures

Research on the action of enzymes on stereoisomers of related compounds demonstrates the potential of these compounds in producing stereochemically pure compounds. Such studies are vital for understanding enzymatic selectivity and developing chemoenzymatic procedures (Bakke et al., 1999).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

CAS RN |

74853-69-3 | |

| Record name | Acetylneurotensin (8-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.